molecular formula C32H44O13 B592957 [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate CAS No. 167906-74-3

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate

Cat. No.: B592957
CAS No.: 167906-74-3
M. Wt: 636.691
InChI Key: PWYWKQLSVHAYNO-KGEPRWODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate is a bicyclic taxane diterpenoid compound found in the needles of the Chinese yew, Taxus chinensis . This natural product is known for its complex structure and potential biological activities, making it a subject of interest in various scientific research fields.

Scientific Research Applications

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate has several scientific research applications, including:

Mechanism of Action

Target of Action

Taxachitriene A is a bicyclic taxane diterpenoid that can be found in the needles of Taxus chinensis The primary targets of Taxachitriene A are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound interacts with its targets at a cellular level . The specifics of these interactions and the resulting changes are areas for future investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate is primarily isolated from the needles of Taxus chinensis. The extraction process involves solvent extraction followed by chromatographic purification to obtain the pure compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through natural extraction from Taxus chinensis .

Chemical Reactions Analysis

Types of Reactions: [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Comparison with Similar Compounds

    Paclitaxel: Another taxane diterpenoid with well-known anti-cancer properties.

    Docetaxel: A semi-synthetic derivative of paclitaxel used in cancer therapy.

    Taxuspine Z: A related compound found in Taxus species with similar structural features.

Uniqueness: [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate is unique due to its specific structural configuration and the presence of multiple acetoxy groups. This distinct structure may contribute to its unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16-/t24-,25-,26-,27-,28-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYWKQLSVHAYNO-KGEPRWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Taxachitriene A and where is it found?

A1: Taxachitriene A is a bicyclic taxane diterpenoid originally isolated from the needles of the Chinese yew, Taxus chinensis var. mairei. [] This compound belongs to a larger family of taxanes, many of which exhibit notable biological activities.

Q2: What is the molecular formula and structure of Taxachitriene A?

A2: Taxachitriene A possesses the molecular formula C29H44O7. [] It features a unique bicyclic [9.3.1]pentadecatriene core structure, which distinguishes it from the more common tricyclic taxanes like paclitaxel (Taxol®). [] While the full spectroscopic data for Taxachitriene A is not provided in these abstracts, it is likely characterized using techniques like NMR spectroscopy and mass spectrometry.

Q3: Have any other compounds similar to Taxachitriene A been isolated from Taxus species?

A3: Yes, Taxachitriene B, a structurally related compound, was isolated alongside Taxachitriene A from Taxus chinensis. [, ] Additionally, several other bicyclic 3,8-secotaxane diterpenoids, such as canadensene and taxuspine derivatives, were also found in the same species. [] Researchers have identified various taxoids, including 2alpha-acetoxy-2',7-dideacetoxyaustrospicatine and decinnamoyltaxinine E, from the seeds of Taxus chinensis. [] This highlights the diverse array of taxane derivatives found within a single species.

Q4: Are there any studies focusing on the synthesis of Taxachitriene A or its analogs?

A4: While the provided abstracts do not mention the specific synthesis of Taxachitriene A, research has explored the creation of the bicyclo[9.3.1]pentadecatriene carbon skeleton found in taxachitrienes. [] This synthetic approach could potentially pave the way for the development of novel Taxachitriene A analogs for further investigation.

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